![molecular formula C17H34ClPSn B14364705 {3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane CAS No. 90127-41-6](/img/structure/B14364705.png)
{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane is an organophosphorus compound that features a unique combination of tin, phosphorus, and chlorine atoms
Vorbereitungsmethoden
The synthesis of {3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane typically involves the reaction of halogenophosphines with organometallic reagents . One common method includes the reaction of a chlorophosphine with a stannylated propyl derivative under controlled conditions. Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its oxidation state and reactivity.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane has several scientific research applications:
Chemistry: It is used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Wirkmechanismus
The mechanism by which {3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane exerts its effects involves its ability to coordinate with metal centers. This coordination can alter the electronic properties of the metal, enhancing its catalytic activity. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other organophosphorus compounds with tin and chlorine atoms. For example:
Dibutyl-[3-(chlorodimethylstannyl)propyl]phosphane: Similar structure but with different alkyl groups.
Triphenylphosphine: A widely used phosphine ligand with different substituents.
The uniqueness of {3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane lies in its specific combination of substituents, which can impart distinct reactivity and properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
90127-41-6 |
|---|---|
Molekularformel |
C17H34ClPSn |
Molekulargewicht |
423.6 g/mol |
IUPAC-Name |
3-[chloro(dimethyl)stannyl]propyl-dicyclohexylphosphane |
InChI |
InChI=1S/C15H28P.2CH3.ClH.Sn/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15;;;;/h14-15H,1-13H2;2*1H3;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
AFGDDBBEZGGVIS-UHFFFAOYSA-M |
Kanonische SMILES |
C[Sn](C)(CCCP(C1CCCCC1)C2CCCCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide](/img/structure/B14364629.png)
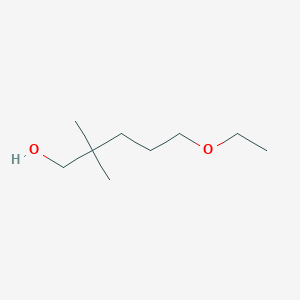
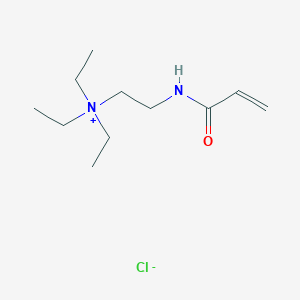

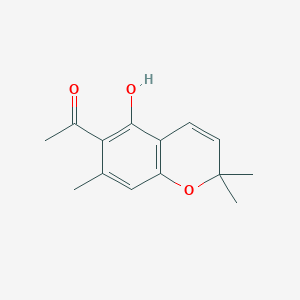
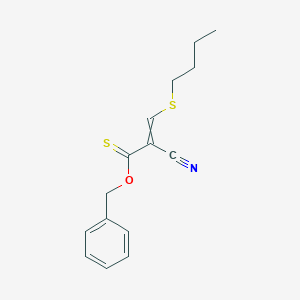
![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(naphthalen-1-yl)ethenyl]urea](/img/structure/B14364680.png)
![Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-](/img/structure/B14364684.png)
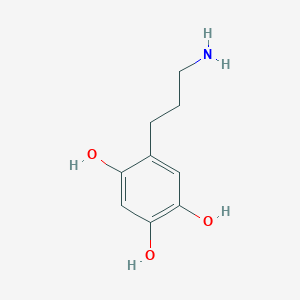
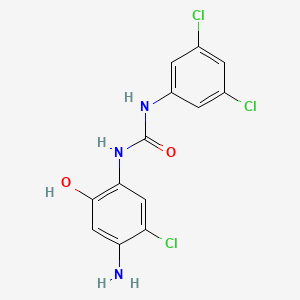


![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)
